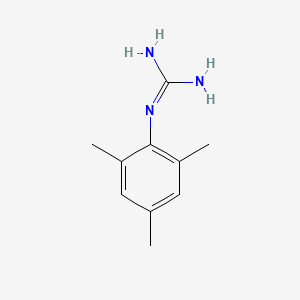![molecular formula C9H10N2O3 B15333697 7-(Hydroxymethyl)-3-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B15333697.png)
7-(Hydroxymethyl)-3-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Hydroxymethyl)-3-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound that features a pyrido[2,3-b][1,4]oxazine core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hydroxymethyl)-3-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylpyridine with formaldehyde and an appropriate amine, followed by cyclization to form the oxazine ring . The reaction conditions often include the use of a base catalyst such as potassium hydroxide or N,N-dimethylaminopyridine (DMAP) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
7-(Hydroxymethyl)-3-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxazine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 7-(Carboxymethyl)-3-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one.
Reduction: 7-(Hydroxymethyl)-3-methyl-1H-pyrido[2,3-b][1,4]oxazine.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
7-(Hydroxymethyl)-3-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 7-(Hydroxymethyl)-3-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-b]pyrazine: Another heterocyclic compound with a similar core structure but different functional groups.
Dioxino[2,3-b]pyrazine: A related compound used in the development of bipolar host materials for OLEDs.
Uniqueness
7-(Hydroxymethyl)-3-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H10N2O3 |
|---|---|
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
7-(hydroxymethyl)-3-methyl-1H-pyrido[2,3-b][1,4]oxazin-2-one |
InChI |
InChI=1S/C9H10N2O3/c1-5-8(13)11-7-2-6(4-12)3-10-9(7)14-5/h2-3,5,12H,4H2,1H3,(H,11,13) |
Clave InChI |
ACQSLDPFBFGVAY-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)NC2=C(O1)N=CC(=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Cyclopropylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B15333624.png)

![5-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B15333645.png)




![2-(Trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15333668.png)


![(R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic Acid](/img/structure/B15333686.png)

![9-[2-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl]-9H-carbazole](/img/structure/B15333699.png)
